Boc-D-Asp(OBzl)-OH

Catalog No.
S1768205
CAS No.
51186-58-4
M.F
C16H21NO6
M. Wt
323.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Asp(OBzl)-OH

CAS Number

51186-58-4

Product Name

Boc-D-Asp(OBzl)-OH

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1

InChI Key

SOHLZANWVLCPHK-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Synonyms

Boc-D-Asp(OBzl)-OH;Boc-D-asparticacid4-benzylester;51186-58-4;SBB057577;(R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid;PubChem11179;AC1ODWA8;15067_ALDRICH;15067_FLUKA;CTK8C5184;MolPort-003-926-626;SOHLZANWVLCPHK-GFCCVEGCSA-N;ACT10832;Boc-D-asparticacidb-benzylester;ZINC1708470;Boc-D-asparticacid?-benzylester;ANW-74494;CB-050;MFCD00038255;AKOS015995303;CS13010;LS30079;RTR-018248;AJ-30729;AK-49843

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O
  • Building Block for Peptide Synthesis

    Boc-D-Asp(OBzl)-OH is a valuable building block for the construction of peptides containing D-aspartic acid. The "Boc" group (tert-butoxycarbonyl) protects the amino group of aspartic acid, while the "OBzl" group (benzyloxy) protects the side chain carboxylic acid. This protection scheme allows for the selective coupling of Boc-D-Asp(OBzl)-OH with other amino acid building blocks to create peptides with specific D-enantiomeric configurations ().

  • Study of D-Aspartic Acid Function

    Boc-D-Asp(OBzl)-OH can be used to generate peptides containing D-aspartic acid, which is a less common but important amino acid. Researchers can then study the biological functions of these peptides and how the presence of D-aspartic acid affects their activity ().

  • Solid-Phase Peptide Synthesis (SPPS)

    Boc-D-Asp(OBzl)-OH is compatible with SPPS, a widely used technique for synthesizing peptides. The protecting groups on Boc-D-Asp(OBzl)-OH allow for the stepwise coupling of the molecule with other amino acids on a solid support, ultimately leading to the desired peptide sequence ().

Boc-D-Asp(OBzl)-OH, also known as N-alpha-t-Butyloxycarbonyl-D-aspartic acid beta-benzyl ester, is a derivative of aspartic acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyloxy (OBzl) protecting group on the carboxyl group. This compound has the molecular formula C16H21NO6C_{16}H_{21}NO_{6} and a molecular weight of 323.34 g/mol. The structure contributes to its stability and reactivity in various

  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

  • Deprotection Reactions: The Boc and OBzl groups can be removed using reagents such as trifluoroacetic acid (TFA) or through hydrogenation processes. These reactions are essential for releasing the active form of aspartic acid derivatives for further applications .
  • Coupling Reactions: It can form peptide bonds with other amino acids using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt). This ability makes it a critical building block in peptide synthesis .

Boc-D-Asp(OBzl)-OH exhibits various biological activities due to its role as an amino acid derivative. It is known to influence:

  • Hormone Secretion: Aspartic acid derivatives can modulate the secretion of anabolic hormones, which play a vital role in muscle growth and metabolism.
  • Energy Supply During Exercise: The compound may enhance energy availability during physical exertion, potentially improving performance.
  • Mental Performance: It has been suggested that such derivatives can aid cognitive function under stress conditions.
  • Muscle Damage Prevention: There is evidence that it may help mitigate exercise-induced muscle damage, contributing to recovery post-exercise .

The synthesis of Boc-D-Asp(OBzl)-OH typically involves several steps:

  • Protection of the Amino Group: The amino group of aspartic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Protection of the Carboxyl Group: The carboxyl group is protected by benzyl alcohol using a coupling agent such as dicyclohexylcarbodiimide (DCC).
  • Purification: The resulting compound is purified to remove unreacted starting materials and by-products .

Boc-D-Asp(OBzl)-OH has numerous applications in various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins, crucial for research and therapeutic applications.
  • Drug Development: The compound is utilized in designing peptide-based drugs, leveraging its biological activity.
  • Biological Studies: It aids in studying protein-protein interactions and enzyme-substrate interactions, providing insights into biochemical pathways.
  • Industrial

Research on Boc-D-Asp(OBzl)-OH has indicated its potential interactions with various biological systems. Studies have focused on its role in modulating enzyme activities and influencing cellular signaling pathways. These interactions are critical for understanding how aspartic acid derivatives function within biological contexts, particularly regarding their therapeutic potential in metabolic disorders and muscle-related conditions .

Several compounds share structural similarities with Boc-D-Asp(OBzl)-OH. Here are some notable examples:

Compound NameStructure/ModificationUniqueness
Boc-D-Asp(OMe)-OHMethoxy group instead of benzyloxyOffers different solubility and reactivity
Boc-L-Asp(OBzl)-OHL-isomer instead of D-isomerDifferent biological properties
Boc-D-Glu(OBzl)-OHGlutamic acid derivativeSimilar protective groups with distinct reactivity
Boc-D-Asp(Ac)-OHAcetoxy group on the carboxylDifferent stability profile

The uniqueness of Boc-D-Asp(OBzl)-OH lies in its specific protective groups that provide stability during peptide synthesis. Additionally, its D-configuration imparts distinct biological properties compared to its L-isomer counterparts, making it particularly valuable in research applications .

XLogP3

1.9

Dates

Modify: 2023-08-15

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